molecular formula C12H18Br2 B7739509 (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane

(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane

Cat. No.: B7739509
M. Wt: 322.08 g/mol
InChI Key: RQLZKHBTRUJFEF-UHFFFAOYSA-N
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Description

(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane is a derivative of adamantane, a hydrocarbon with a unique cage-like structure This compound is characterized by the presence of two bromomethyl groups attached to the adamantane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane typically involves the bromination of 1,3-dimethyladamantane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl groups with bromomethyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable radical initiator in a controlled environment allows for the large-scale synthesis of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyladamantane.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Produces derivatives such as 1,3-bis(hydroxymethyl)adamantane or 1,3-bis(aminomethyl)adamantane.

    Oxidation: Yields products like 1,3-bis(carboxylic acid)adamantane.

    Reduction: Results in 1,3-dimethyladamantane.

Scientific Research Applications

(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

    Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.

    Biological Studies: Utilized in the study of molecular interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The bromomethyl groups serve as reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s,5r,7r)-Adamantane-1,3-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of bromomethyl groups.

    (1s,3s,5r,7r)-Adamantane-1,3-diylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate): Contains sulfonate groups, offering different reactivity and applications.

Uniqueness

(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane is unique due to its dual bromomethyl groups, which provide multiple sites for chemical modification

Properties

IUPAC Name

1,3-bis(bromomethyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLZKHBTRUJFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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